
3-Pyrrolidin-2-ylpiperidine
Overview
Description
3-Pyrrolidin-2-ylpiperidine is a heterocyclic organic compound that features both pyrrolidine and piperidine rings. These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-2-ylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-substituted piperidines with suitable reagents to form the pyrrolidine ring. For instance, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives has been reported . This process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using cost-effective and efficient methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone, makes this approach attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrolidin-2-ylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the nitrogen-containing rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the rings.
Common Reagents and Conditions:
Oxidation: Oxone and other oxidizing agents are commonly used.
Reduction: Hydrogenation using metal catalysts like palladium or nickel.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: Pyrrolidin-2-ones.
Reduction: Reduced forms of the compound with modified nitrogen rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis and Structural Applications
3-Pyrrolidin-2-ylpiperidine serves as a building block in the synthesis of complex organic molecules. Its nitrogen-containing rings are essential for creating compounds with varied biological activities. The compound's structure facilitates the design of derivatives that can target specific enzymes or receptors, making it a valuable scaffold in medicinal chemistry.
Research indicates that this compound interacts with various biological targets, which may lead to therapeutic applications:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in metabolic processes. For instance, it may interact with monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism, suggesting possible applications in treating neurodegenerative disorders such as Alzheimer's disease .
- Anticancer Properties : Docking studies have indicated that this compound may bind to the podophyllotoxin pocket of gamma tubulin, hinting at its potential anticancer activity. This interaction could disrupt microtubule dynamics, a common strategy in cancer therapy.
Therapeutic Applications
The compound has been explored for various therapeutic applications:
- Neurological Disorders : Due to its interactions with neurotransmitter systems, this compound derivatives are being investigated for their efficacy in treating conditions like depression and anxiety .
- Diabetes Management : Some studies have suggested that derivatives of this compound can inhibit enzymes related to glucose metabolism, potentially aiding in diabetes treatment .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-2-ylpiperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various proteins, enzymes, and receptors, influencing their activity. For example, docking analyses have suggested binding to the podophyllotoxin pocket of gamma tubulin as a potential mechanism underlying its anticancer activity . The versatility of the pyrrolidine-2-one scaffold demonstrates its ability to interact with different biological pathways.
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness: 3-Pyrrolidin-2-ylpiperidine is unique due to the combination of both pyrrolidine and piperidine rings in its structure. This dual-ring system enhances its ability to interact with a broader range of biological targets compared to compounds with only one type of ring.
Biological Activity
3-Pyrrolidin-2-ylpiperidine is a heterocyclic compound featuring both pyrrolidine and piperidine rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHN
IUPAC Name: this compound
CAS Number: 858262-19-8
The compound's structure combines two nitrogen-containing rings, which contributes to its unique pharmacological properties.
This compound exhibits its biological effects primarily through interactions with various neurotransmitter systems and receptors. Notably, it has been studied for its potential as a:
- Cholinesterase Inhibitor: This activity suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease by enhancing acetylcholine levels in the brain.
- Anticancer Agent: Some derivatives of this compound have shown promise in inducing apoptosis in tumor cells, making it a candidate for cancer therapy.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Activity | Description | References |
---|---|---|
Cholinesterase Inhibition | Enhances acetylcholine levels; potential treatment for Alzheimer's disease. | |
Anticancer Properties | Induces apoptosis in various cancer cell lines; shows promise in cancer therapy. | |
Neuroprotective Effects | May protect neurons from oxidative stress and apoptosis, relevant for neurodegenerative diseases. | |
Antimicrobial Activity | Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
Case Studies and Research Findings
-
Cholinesterase Inhibition Study:
- A study demonstrated that this compound derivatives significantly inhibit acetylcholinesterase activity, suggesting their potential use in treating cognitive disorders.
-
Anticancer Activity:
- Research on various derivatives has shown that they can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. One study reported a derivative that reduced tumor growth in xenograft models by promoting cell cycle arrest.
-
Neuroprotective Effects:
- In vitro studies indicated that the compound could protect neuronal cells from oxidative damage, highlighting its potential utility in neurodegenerative disease models.
Properties
IUPAC Name |
3-pyrrolidin-2-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h8-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTZNGNUWYPOSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332539 | |
Record name | 3-pyrrolidin-2-ylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858262-19-8 | |
Record name | 3-pyrrolidin-2-ylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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